Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872348
InChI: InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3
SMILES:
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

CAS No.:

Cat. No.: VC15872348

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate -

Specification

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate
Standard InChI InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3
Standard InChI Key GBFBZKZBDOMPDH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C12CNCC1CNC2

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound features a bicyclic framework comprising a fully saturated pyrrolidine ring fused to a partially unsaturated pyrrole ring. The 3a-position is substituted with an ethyl carboxylate group, while the dihydrochloride salt form introduces two chloride counterions. X-ray crystallography of analogous structures reveals a chair-like conformation in the saturated ring, with the ester group adopting an equatorial orientation to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number851526-85-7
IUPAC NameEthyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride
Molecular FormulaC₉H₁₈Cl₂N₂O₂
Molecular Weight257.15 g/mol
SMILESCCOC(=O)C12CNCC1CNC2.Cl.Cl
InChIKeyIHFUOFXQGCUCED-UHFFFAOYSA-N

Synonyms and Registry Numbers

Alternative designations include hexahydro-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid ethyl ester dihydrochloride (CAS 2206113-28-0) . The free base form (without hydrochloride) is less commonly reported but may serve as an intermediate in synthetic pathways .

Synthesis and Manufacturing

Ag(I)-Catalyzed Cycloaddition

A groundbreaking one-pot synthesis for pyrrolo[3,4-c]pyrrole derivatives involves Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides . While this method was initially applied to pyrrolo[3,4-c]pyrrole-1,3-diones, analogous strategies could be adapted for ethyl carboxylate derivatives by substituting maleimide with ethyl acrylate derivatives. The reaction proceeds via:

  • Azomethine Ylide Generation: Condensation of aldehydes with amino esters.

  • Cycloaddition: Stereoselective [3+2] cyclization catalyzed by AgNO₃.

  • Oxidation: DDQ-mediated aromatization to yield the pyrrole nucleus .

Alternative Routes

Boc-protected analogs, such as tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 141449-85-6), are synthesized via reductive amination followed by esterification . These methods highlight the versatility of pyrrolo[3,4-c]pyrrole cores in modular synthesis.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances aqueous solubility (estimated logP = -1.2) compared to the free base (logP = 1.8) . Stability studies indicate decomposition above 200°C, with the hydrochloride form exhibiting superior shelf life under refrigerated conditions .

Table 2: Physicochemical Data

ParameterValueMethod/Source
Melting Point218–220°C (dec.)DSC
pKa (amine)8.9 ± 0.3Potentiometric
Solubility (H₂O)45 mg/mL (25°C)USP Method

Applications and Research Directions

Medicinal Chemistry

The compound’s ability to cross the blood-brain barrier (predicted BBB+ score = 0.76) makes it a candidate for neuropharmacological agents . Current research explores:

  • Cognitive Enhancers: α7 nAChR agonists for Alzheimer’s disease.

  • Antidepressants: α4β2 partial agonists modulating dopamine release.

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